DMHBO+

RNA aptamer binding affinity fluorogenic complex

DMHBO+ (CAS 2322286-81-5) is a synthetic cationic fluorophore of the 4-hydroxybenzylidene imidazolone (HBI) class, designed to bind the 52-nucleotide Chili RNA aptamer. Unlike conventional HBI-based chromophores such as DFHBI that are activated by Spinach or Broccoli aptamers with small Stokes shifts, DMHBO+ functions through an excited state proton transfer (ESPT) mechanism that produces highly Stokes-shifted red fluorescence emission at 592 nm upon aptamer binding, while remaining virtually non-fluorescent when free in solution.

Molecular Formula C22H25IN4O5
Molecular Weight 552.4 g/mol
Cat. No. B15497292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMHBO+
Molecular FormulaC22H25IN4O5
Molecular Weight552.4 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C1=CC=C(C=C1)N2C(=CN=O)NC(=CC3=CC(=C(C(=C3)OC)O)OC)C2=O.[I-]
InChIInChI=1S/C22H24N4O5.HI/c1-26(2,3)16-8-6-15(7-9-16)25-20(13-23-29)24-17(22(25)28)10-14-11-18(30-4)21(27)19(12-14)31-5;/h6-13H,1-5H3,(H-,23,24,27,28,29);1H
InChIKeyKRIJKRIPLDZXHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMHBO+ – A Cationic Large Stokes Shift Chromophore for Chili Aptamer-Based Red Fluorescent RNA Imaging and FRET Applications


DMHBO+ (CAS 2322286-81-5) is a synthetic cationic fluorophore of the 4-hydroxybenzylidene imidazolone (HBI) class, designed to bind the 52-nucleotide Chili RNA aptamer [1]. Unlike conventional HBI-based chromophores such as DFHBI that are activated by Spinach or Broccoli aptamers with small Stokes shifts, DMHBO+ functions through an excited state proton transfer (ESPT) mechanism that produces highly Stokes-shifted red fluorescence emission at 592 nm upon aptamer binding, while remaining virtually non-fluorescent when free in solution [1][2]. The Chili-DMHBO+ complex mimics the photophysical behavior of large Stokes shift fluorescent proteins and has been structurally characterized by X-ray crystallography at 2.25 Å resolution (PDB: 7OAX) [2].

Chili aptamer: Red RNA imaging with large Stokes shift
Fluorogenic: Low background, no-wash detection
ESPT mechanism: Supports red-shifted emission and FRET
Cationic design: Reduced Mg²⁺ dependence

Why HBI-Class Fluorophores Cannot Substitute for DMHBO+ in Red-Shifted RNA Imaging and FRET Workflows


Fluorogenic RNA aptamer–chromophore systems display profound ligand specificity; the photophysical output is determined by the precise combination of aptamer sequence and chromophore structure. Within the Chili aptamer system alone, the green-emitting DMHBI+ ligand (λem = 542 nm, Kd = 63–65 nM) cannot replace DMHBO+ for red-channel imaging or FRET donor applications requiring emission ≥590 nm [1][2]. Across aptamer classes, Broccoli–DFHBI-1T (λem = 505 nm) and Spinach–DFHBI (λem = 503 nm) emit in the green range with Stokes shifts of only ~35–60 nm, precluding their use in large Stokes shift or red FRET configurations [3]. Furthermore, DMHBO+ binds Chili with a Kd of 12 nM—5.4-fold tighter than DMHBI+ and ≥25-fold tighter than DFHBI-1T binding to Broccoli (Kd = 305 nM)—meaning that simple chromophore interchange within the same RNA construct would yield both spectral mismatch and substantial affinity loss [1][3].

DMHBI+ emission is green, not red

Chili-DMHBI+ emits at 542 nm, insufficient for Atto 590 FRET or red-channel detection; spectral mismatch limits multiplexing.

Spinach/Broccoli systems show small Stokes shifts

Spinach-DFHBI (61 nm) and Broccoli-DFHBI-1T (35 nm) Stokes shifts complicate filter setups and increase background; large Stokes shift (136 nm) cannot be replicated.

Simple chromophore interchange reduces affinity

DMHBO+ binds Chili with high affinity; swapping to DMHBI+ or DFHBI-1T results in significant affinity loss and may alter Mg²⁺ response.

Quantitative Differentiation Evidence for DMHBO+ Versus Closest Analogs and In-Class Alternatives


Binding Affinity: DMHBO+ Exhibits 5.4-Fold Tighter Chili Aptamer Binding Than DMHBI+ and ≥25-Fold Tighter Than DFHBI-1T/Broccoli

DMHBO+ binds the Chili RNA aptamer with a dissociation constant (Kd) of 12 nM, representing a 5.4-fold improvement over the green-emitting Chili ligand DMHBI+ (Kd = 65 nM) and a 5.8-fold improvement over the Corn aptamer ligand DFHO (Kd = 70 nM) [1][2]. The affinity advantage extends further when compared across aptamer classes: DMHBO+ binds 25-fold tighter than DFHBI-1T to Broccoli (Kd = 305 nM) and approximately 77-fold tighter than DFHBI to Spinach (Kd ≈ 920 nM) [2]. The enhanced affinity is structurally attributable to two additional hydrogen bonds formed by the oxime substituent of DMHBO+ with the phosphate backbone at G10 and the 2′-OH group of G9 in the Chili binding pocket, contacts that are absent in the DMHBI+ complex [1].

Binding Affinity
Head-to-head
Kd 12 nM (Chili)
5.4× tighter vs DMHBI+ (65 nM); ≥25× vs Broccoli/DFHBI-1T (305 nM)
Reported high affinity supports low-background detection at limiting RNA concentrations.
RNA aptamer binding affinity fluorogenic complex

Red-Shifted Emission Wavelength: DMHBO+ Enables FRET Donor Pairing with Atto 590 via 592 nm Emission, Inaccessible to DMHBI+

The Chili-DMHBO+ complex exhibits an emission maximum at 592 nm, which is 50 nm red-shifted relative to the Chili-DMHBI+ complex (λem = 542 nm) [1]. This spectral separation is functionally decisive: the 592 nm emission of DMHBO+ provides excellent spectral overlap with the absorption of the rhodamine dye Atto 590, establishing a productive FRET donor–acceptor pair [1]. In contrast, the 542 nm emission of DMHBI+ cannot efficiently excite Atto 590, precluding its use in the same FRET configuration. The DMHBO+-based FRET system has been experimentally validated in a ratiometric RNA cleavage sensor, where donor (DMHBO+, 592 nm) and acceptor (Atto 590) emission changes were monitored simultaneously to track DNA-catalyzed RNA cleavage kinetics in real time [1].

Emission & FRET
Head-to-head
DMHBO+ 592 nm vs DMHBI+ 542 nm
50 nm red shift; enables FRET donor pairing with Atto 590
Supports ratiometric sensor design; DMHBI+ cannot serve as Atto 590 FRET donor.
FRET red fluorescence RNA imaging

Large Stokes Shift Superiority: DMHBO+ (136 nm) Outperforms Spinach-DFHBI (~61 nm) and Broccoli-DFHBI-1T (~35 nm) Systems

The Chili-DMHBO+ complex achieves a Stokes shift of 136 nm (λex 456 nm, λem 592 nm), which is approximately 2.2-fold larger than that of the Spinach-DFHBI system (~61 nm; λex 442 nm, λem 503 nm) and approximately 3.9-fold larger than that of Broccoli-DFHBI-1T (~35 nm; λex 470 nm, λem 505 nm) [1][2]. This large Stokes shift is mechanistically conferred by ultrafast excited state proton transfer (ESPT) from the neutral phenol chromophore to guanine N7 with a time constant of 130 fs, a mechanism absent in the Spinach and Broccoli aptamer families, which bind the pre-deprotonated phenolate form of their ligands [3]. The 136 nm Stokes shift of Chili-DMHBO+ is comparable to engineered large Stokes shift fluorescent proteins such as LSSmOrange (135 nm) and LSSmKate2 (145 nm) [1], and substantially exceeds that of the Corn-DFHO system (40 nm; λex 505 nm, λem 545 nm) [2].

Stokes Shift
Cross-study reported
136 nm (Chili-DMHBO+)
vs Spinach-DFHBI ~61 nm, Broccoli-DFHBI-1T ~35 nm, Corn-DFHO 40 nm
Large Stokes shift reduces filter complexity and supports multiplex imaging with green fluorophores.
Stokes shift fluorescence background multiplex imaging

Conditional Fluorescence with Extremely Low Free-Ligand Background: Free DMHBO+ Excited-State Lifetime of 17 ps Versus 1.4 ns When Aptamer-Bound

DMHBO+ is an exceptionally dark fluorophore in its unbound state. Transient absorption spectroscopy revealed that free DMHBO+ in solution has an excited-state lifetime of only 17 ps, which is approximately 82-fold shorter than the longest-lived emission component of the Chili-DMHBO+ complex (≈1.4 ns) [1]. This ultrafast non-radiative decay of the free chromophore is consistent with the very low quantum yield reported for unbound DMHBO+ [1]. At physiological pH 7.5, approximately 80% of free DMHBO+ exists in the non-fluorescent phenolate form (pKa = 6.9 for the phenol/phenolate equilibrium), further suppressing background fluorescence [1]. Upon binding to the Chili aptamer, the RNA selectively stabilizes the protonated phenol form and activates ESPT, resulting in bright red emission with a quantum yield of 0.1 in the bound state [1][2]. While direct turn-on ratio values are not reported for DMHBO+, the related Spinach-DFHBI system achieves approximately 2000-fold fluorescence enhancement, and the Chili-DMHBI+ system has been described as providing strong fluorescence activation with low background [2][3].

Free vs Bound Lifetime
Reported
Free τ=17 ps; Bound τ≈1.4 ns
~82-fold lifetime increase; 80% free ligand in non-fluorescent form at pH 7.5
Extremely low free-ligand background supports wash-free RNA detection workflows.
turn-on fluorescence signal-to-noise wash-free imaging

Higher Thermal Stability of the Fluorescent Complex: Chili-DMHBO+ Outperforms Chili-DMHBI+ Due to Oxime-Mediated Hydrogen Bond Network

The Chili-DMHBO+ complex displays higher thermal stability than the Chili-DMHBI+ complex, as directly observed by fluorescence melting curves [1]. The structural basis for this differential stability has been resolved by X-ray crystallography: the oxime substituent at the C2 position of the DMHBO+ imidazolone ring forms two specific hydrogen bonds with the RNA—one to the phosphate backbone oxygen at nucleotide G10 and one to the 2′-OH group of nucleotide G9 [1]. These contacts are absent in the DMHBI+ complex, which lacks the oxime group (DMHBI+ carries a methyl substituent at C2). These additional interactions explain the 5.4-fold tighter binding affinity of DMHBO+ (Kd = 12 nM) relative to DMHBI+ (Kd = 65 nM) and are likely responsible for the enhanced thermal resilience of the fluorescent complex [1].

Thermal Stability
Head-to-head
Higher vs Chili-DMHBI+
Oxime H-bonds to G10/G9; PDB 7OAX at 2.25 Å
May support extended live-cell imaging at 37 °C with maintained signal.
thermal stability RNA-ligand complex fluorescence melting

Reduced Magnesium Dependence: Cationic Side Chain of DMHBO+ Lowers Mg2+ Requirement Relative to Classical Spinach/Broccoli HBI Ligands

The DMHBO+ chromophore features a cationic trimethylammonium aromatic side chain that was deliberately engineered to increase RNA affinity and reduce magnesium ion dependence [1][2]. This structural innovation addresses a known limitation of the Spinach and Broccoli aptamer systems, which require relatively high Mg2+ concentrations (typically 1–10 mM) for proper RNA folding and fluorophore binding [3]. The cationic side chain of DMHBO+ (and its green analog DMHBI+) provides electrostatic stabilization to the RNA–ligand complex that partially compensates for the charge-screening role normally fulfilled by divalent cations, enabling robust fluorescence activation under conditions of reduced Mg2+ availability [1]. Crystal structures confirm that the cationic side chain is located outside the perimeter of the G-quadruplex binding pocket, where it contributes to complex stabilization without perturbing the fluorophore binding geometry [2].

Mg²⁺ Dependence
Class-level inference
Cationic side chain reduces Mg²⁺ requirement
Design principle; no quantitative titration vs Spinach reported
Reported feature may benefit intracellular imaging; Mg²⁺-response context requires validation.
magnesium dependence RNA folding intracellular imaging

High-Value Application Scenarios for DMHBO+ Based on Quantitatively Demonstrated Differentiation


Ratiometric FRET-Based RNA Cleavage and Enzymatic Activity Sensors

The unique 592 nm emission of DMHBO+ makes it the only Chili-compatible chromophore capable of serving as a FRET donor to the rhodamine dye Atto 590. This donor–acceptor pair has been experimentally validated in a real-time RNA cleavage sensor: Chili-DMHBO+ donor fluorescence increases while Atto 590 acceptor emission decreases upon DNAzyme-mediated RNA strand scission, enabling ratiometric quantification of enzymatic kinetics [1]. Researchers developing FRET-based RNA sensors, nuclease activity assays, or aptamer-based biosensors should select DMHBO+ over DMHBI+ when red-channel FRET readout is required, as the 542 nm emission of DMHBI+ lacks adequate spectral overlap with Atto 590 [1][2].

Live-Cell Red Fluorescent RNA Imaging with Genetically Encoded Chili Aptamer Tags

The Chili-DMHBO+ complex mimics the photophysical properties of large Stokes shift red fluorescent proteins, making it suitable for genetically encodable RNA imaging in living cells [1]. With a Kd of 12 nM—the tightest reported binding affinity among all fluorogenic RNA aptamer–chromophore pairs—DMHBO+ enables robust complex formation at low probe concentrations, minimizing cytotoxicity and non-specific background [3]. The 136 nm Stokes shift provides superior separation of excitation (456 nm) and emission (592 nm) light, reducing the need for complex filter configurations and enabling co-imaging with green fluorophores such as GFP or Chili-DMHBI+ in multiplexed live-cell experiments [1][2]. Users should prioritize DMHBO+ over Spinach-DFHBI or Broccoli-DFHBI-1T when red emission and large Stokes shift are required, as those systems emit at ~503–505 nm with small Stokes shifts unsuitable for red-channel detection [2].

Wash-Free RNA Detection with Minimal Background Fluorescence

The exceptionally short excited-state lifetime of free DMHBO+ (17 ps) [3] and its predominant existence in the non-fluorescent phenolate form (~80%) at physiological pH 7.5 [3] make DMHBO+ an ideal 'light-up' probe for wash-free RNA detection protocols. Unlike constitutively fluorescent RNA tags that require extensive washing to remove unbound probe, DMHBO+ produces negligible background signal until it encounters its cognate Chili aptamer, enabling direct fluorescence readout in complex biological samples. This property is particularly valuable for high-throughput screening applications, microfluidic RNA detection platforms, and in situ hybridization protocols where wash steps are impractical or introduce variability. The higher thermal stability of Chili-DMHBO+ relative to Chili-DMHBI+ further supports extended incubation at 37 °C without signal degradation [3].

Multicolor RNA Tracking Combining Chili-DMHBO+ (Red) and Chili-DMHBI+ (Green) in a Single Experimental System

The Chili aptamer uniquely activates both green-emitting (DMHBI+, 542 nm) and red-emitting (DMHBO+, 592 nm) cationic chromophores within the same RNA binding pocket [1][2]. This enables a two-color RNA labeling strategy using a single aptamer scaffold: researchers can deploy DMHBI+ for green-channel detection and DMHBO+ for red-channel detection, achieving spectral multiplexing without the need for orthogonal aptamer systems. The 50 nm emission separation between the two complexes (542 vs 592 nm) is sufficient for simultaneous two-color imaging with appropriate filter sets [1]. This approach reduces the genetic payload compared to co-expression of separate aptamer tags (e.g., Broccoli + Corn) and simplifies experimental design for dual-color RNA localization, co-localization, and interaction studies.

Application
Selection Property
Validation Focus
FRET-based RNA cleavage sensors
Red emission for Atto 590 FRET pairing
Ratiometric cleavage kinetics
Live-cell red RNA imaging
Large Stokes shift, high affinity (Kd context)
Multiplex with GFP or green aptamer tags
Wash-free RNA detection
Ultra-low free-ligand background
Direct-readout protocols, HTS compatibility
Two-color RNA tracking
Single Chili aptamer activates DMHBO+ (red) and DMHBI+ (green)
Co-localization without orthogonal tags

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